molecular formula C12H15N3O B2882728 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 261349-38-6

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B2882728
CAS No.: 261349-38-6
M. Wt: 217.272
InChI Key: KZVYJIALRIHGLZ-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound has garnered interest due to its unique bioisosteric properties and a wide spectrum of biological activities .

Preparation Methods

The synthesis of 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of p-toluenesulfonic acid and zinc chloride as catalysts. The reaction is typically carried out in dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its potential as a drug candidate due to its bioisosteric properties.

    Industry: It is used in the development of scintillating materials and dyestuffs

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYJIALRIHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261349-38-6
Record name 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
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